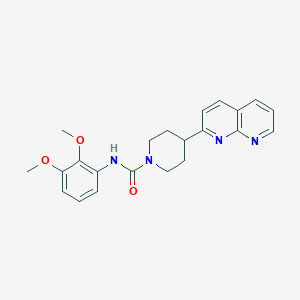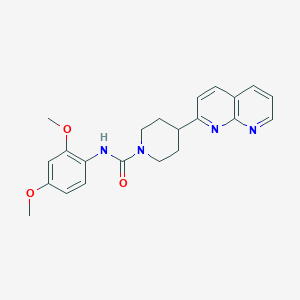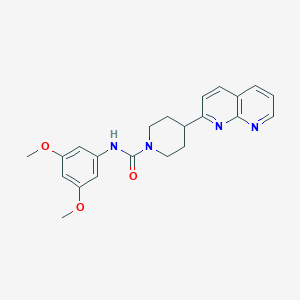![molecular formula C18H20N6O2S B6468833 6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640950-54-3](/img/structure/B6468833.png)
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a compound with a complex molecular structure combining both aromatic and heterocyclic systems. This compound stands out due to its unique chemical properties and potential applications in various scientific fields. Its structure includes a benzenesulfonyl group, an octahydropyrrolopyrrole ring, and a methylated purine, making it an intriguing subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, chemists typically start with the formation of the core octahydropyrrolopyrrole structure. This is achieved through a multi-step synthesis involving cyclization reactions. The benzenesulfonyl group is then introduced through sulfonylation reactions. Finally, the purine ring is methylated at the ninth position using methylating agents such as methyl iodide under basic conditions. Reaction conditions, including temperature and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the process is often streamlined to improve efficiency and reduce costs. This may involve the use of continuous flow reactors to maintain optimal reaction conditions and reduce reaction times. Solvent recycling and catalyst recovery are also employed to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : The benzenesulfonyl group can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: : Reduction of the benzenesulfonyl group can be achieved using reducing agents like sodium borohydride.
Substitution: : The compound can undergo substitution reactions, particularly at the purine ring, with halogenating agents and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Halogenating agents: : Chlorine, bromine.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction may yield sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various reactions makes it valuable in synthetic chemistry.
Biology
In biology, it is investigated for its interactions with biological molecules. Its structural features allow it to bind to specific proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Its interactions with molecular targets in the body may lead to the development of new treatments for diseases.
Industry
In industrial applications, this compound is explored for its use in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves binding to specific molecular targets. This binding can inhibit or activate certain pathways in cells, leading to various biological effects. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering cellular functions. Detailed studies are ongoing to elucidate these mechanisms and identify potential therapeutic uses.
Comparación Con Compuestos Similares
Similar Compounds
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-8-methyl-9H-purine
Uniqueness
What sets 6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine apart is its methylation at the ninth position of the purine ring. This modification enhances its binding affinity to certain biological targets and alters its chemical reactivity. Its combination of aromatic and heterocyclic systems also contributes to its unique properties.
Propiedades
IUPAC Name |
6-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-22-12-21-16-17(22)19-11-20-18(16)23-7-13-9-24(10-14(13)8-23)27(25,26)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIKWWDBTNAKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468755.png)
![2-(3,4-dimethoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6468762.png)

![3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6468773.png)
![2-(benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6468775.png)
![2-methyl-3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6468795.png)


![6-(4-methoxyphenyl)-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468838.png)
![N-methyl-N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468842.png)
![N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468849.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468850.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468855.png)
![N-[(4-fluorophenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468858.png)
